REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.CC(O)(C)C.ClCCCl.[NH2:22][C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[NH:29][C:28](=[O:33])[CH2:27][CH2:26]2.C(N(CC)CC)C>[Cl-].[Cl-].[Zn+2].ClCCCl>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([NH:22][C:23]2[CH:24]=[C:25]3[C:30](=[CH:31][CH:32]=2)[NH:29][C:28](=[O:33])[CH2:27][CH2:26]3)[N:7]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
963 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
|
Name
|
t-BuOH DCE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O.ClCCCl
|
Name
|
50/50
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
0.617 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
4.43 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude reaction
|
Type
|
CUSTOM
|
Details
|
was triturated from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 723 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |